Empesertib

Description

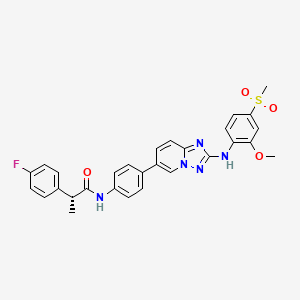

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJKIOCCERLIDG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443763-60-7 | |

| Record name | Empesertib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Inhibition of MPS1 Kinase and Disruption of the Spindle Assembly Checkpoint

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Empesertib (BAY1161909), a selective inhibitor of monopolar spindle 1 (MPS1) kinase, has emerged as a potential therapeutic agent for this malignancy. This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

This compound is an orally bioavailable, selective inhibitor of the serine/threonine kinase MPS1 (also known as TTK)[1][2]. MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[3][4][5]. In many cancer cells, including TNBC, MPS1 is overexpressed[6].

The primary mechanism of action of this compound involves the inhibition of MPS1 kinase activity. This inhibition leads to the inactivation of the SAC, which in turn causes an accelerated progression through mitosis without proper chromosome alignment[2][4]. This premature mitotic entry results in severe chromosomal missegregation, leading to aneuploidy and ultimately mitotic catastrophe and cell death in cancer cells[1][2].

Signaling Pathway of this compound Action in TNBC

The inhibition of MPS1 by this compound disrupts the intricate signaling cascade of the spindle assembly checkpoint. MPS1 is responsible for the phosphorylation and recruitment of several key checkpoint proteins to the kinetochores of unattached chromosomes, including MAD1, MAD2, and BUB1[7][8][9]. These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the premature separation of sister chromatids[10][11]. By inhibiting MPS1, this compound prevents the formation of the MCC, leading to the untimely activation of the APC/C and catastrophic mitotic errors.

Caption: Signaling pathway of this compound in TNBC.

Potentiation of Radiosensitivity and Immune Signaling

Preclinical studies have revealed that beyond its direct cytotoxic effects, this compound can also sensitize TNBC cells to radiation therapy. This radiosensitization is a critical finding, as radiation is a common treatment modality for breast cancer. Furthermore, the combination of this compound and radiotherapy has been shown to potentiate type I interferon (T1IFN) signaling[1][12][13]. This suggests a potential immunomodulatory role for this compound, where it may enhance the anti-tumor immune response, making it a candidate for combination therapies with immunotherapy[1][12].

Preclinical Efficacy in Triple-Negative Breast Cancer

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a panel of human and murine TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Species | TNBC Subtype | IC50 (nM) | Reference |

| BT-549 | Human | Mesenchymal-like | 3.5 - 186.0 | [12] |

| CAL-51 | Human | Basal-like | 3.5 - 186.0 | [12] |

| EMT6 | Murine | - | 3.5 - 186.0 | [12] |

| 4T1 | Murine | - | 3.5 - 186.0 | [12] |

| Py8119 | Murine | - | 3.5 - 186.0 | [12] |

In Vivo Tumor Growth Inhibition

In a syngeneic murine TNBC model using 4T1 cells, this compound demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with radiotherapy. The combination therapy resulted in a more profound reduction in tumor volume compared to either treatment alone[13].

| Treatment Group | Tumor Volume Reduction | Reference |

| This compound (2.5 mg/kg) | Significant reduction vs. vehicle | [13] |

| Radiotherapy (8 fractions of 2.65 Gy) | Significant reduction vs. vehicle | [13] |

| This compound + Radiotherapy | Significantly greater reduction than either monotherapy | [13] |

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive death.

-

Cell Seeding: TNBC cells are seeded at a low density (e.g., 250-1000 cells/well) in 6-well plates and allowed to attach overnight[5][14].

-

Treatment: Cells are treated with varying concentrations of this compound, radiation, or a combination of both[12].

-

Incubation: Plates are incubated for 10-14 days to allow for colony formation[5][6].

-

Fixation and Staining: Colonies are fixed with a solution such as 70% ethanol or 6% glutaraldehyde and stained with 0.5-1% crystal violet[6][14][15].

-

Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control[6].

References

- 1. Orthotopic xenograft TNBC models [bio-protocol.org]

- 2. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trial: NCT02138812 - My Cancer Genome [mycancergenome.org]

- 4. Phase I Dose Escalation of Oral BAY1161909 in Combination With Intravenous Paclitaxel [clin.larvol.com]

- 5. Co-targeting triple-negative breast cancer cells and endothelial cells by metronomic chemotherapy inhibits cell regrowth and migration via downregulation of the FAK/VEGFR2/VEGF axis and autophagy/apoptosis activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 8. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.mpg.de [pure.mpg.de]

- 10. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spindle checkpoint function requires Mad2-dependent Cdc20 binding to the Mad3 homology domain of BubR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Clonogenicity-based radioresistance determines the expression of immune suppressive immune checkpoint molecules after hypofractionated irradiation of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Unraveling of Mitotic Control: A Technical Guide to the MPS1 Kinase Inhibitor BAY1161909

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY1161909, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, represents a compelling therapeutic strategy in oncology. By targeting a key regulator of the Spindle Assembly Checkpoint (SAC), BAY1161909 induces a state of "mitotic breakthrough" in cancer cells, leading to catastrophic chromosomal missegregation and subsequent cell death. This technical guide provides an in-depth overview of the BAY1161909 MPS1 kinase inhibition pathway, consolidating available preclinical and clinical data. It details the mechanism of action, presents quantitative data on its potency and efficacy, outlines key experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-mitotic cancer therapies.

Introduction: Targeting the Guardian of Mitosis

The fidelity of chromosome segregation during mitosis is paramount for cellular viability and is rigorously monitored by the Spindle Assembly Checkpoint (SAC).[1][2] This intricate signaling network ensures that sister chromatids are properly attached to the mitotic spindle before the onset of anaphase. A central orchestrator of the SAC is the dual-specificity protein kinase, Monopolar Spindle 1 (MPS1).[1][2] In many malignancies, MPS1 is overexpressed, correlating with aneuploidy and poor prognosis, making it an attractive target for therapeutic intervention.

BAY1161909 is an orally bioavailable small molecule inhibitor that demonstrates high affinity and selectivity for MPS1 kinase.[1][3] Its mechanism of action is centered on the abrogation of the SAC, forcing cancer cells to prematurely exit mitosis, a process termed "mitotic breakthrough" or "mitotic slippage." This leads to gross chromosomal abnormalities and ultimately, apoptotic cell death.[1][2] Preclinical studies have highlighted the potential of BAY1161909 both as a monotherapy and in combination with other anti-cancer agents, particularly taxanes like paclitaxel.[1][2]

Mechanism of Action: Forcing the Mitotic Exit

The canonical pathway of SAC activation involves the recruitment of various proteins to unattached kinetochores, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying anaphase onset.

BAY1161909 directly inhibits the kinase activity of MPS1, a critical upstream regulator of this cascade. This inhibition prevents the recruitment and activation of downstream SAC components, effectively silencing the checkpoint. In the presence of spindle-damaging agents like paclitaxel, which would normally trigger a robust mitotic arrest, the addition of BAY1161909 overrides this arrest, leading to a premature and faulty cell division.

Quantitative Data

In Vitro Potency and Efficacy

BAY1161909 demonstrates potent inhibition of MPS1 kinase and robust anti-proliferative activity across various cancer cell lines.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| MPS1 Kinase Inhibition (IC50) | < 10 nM | Biochemical Assay | [1] |

| Anti-proliferative Activity (IC50) | nmol/L range | Various tumor cell lines | [2] |

Preclinical In Vivo Efficacy

In xenograft models, BAY1161909 has shown moderate single-agent activity but remarkable synergistic effects when combined with paclitaxel, leading to significant tumor growth inhibition and even complete tumor remission in some models.[1]

| Animal Model | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| TNBC Xenograft | BAY1161909 + Paclitaxel | Not Specified | Full Tumor Remission | [1] |

| NSCLC Xenograft | BAY1161909 + Paclitaxel | Not Specified | Reduced Tumor Growth | [4] |

Clinical Trial Data (Phase I)

A Phase I dose-escalation study (NCT02138812) evaluated BAY1161909 in combination with paclitaxel in patients with advanced solid malignancies.[5]

| Parameter | Details | Reference |

| Dosing Schedule | BAY1161909: 2-days-on/5-days-off; Paclitaxel: Weekly IV | [5] |

| Maximum Tolerated Dose (MTD) | BAY1161909 90 mg b.i.d. + Paclitaxel 90 mg/m2 | [5] |

| Pharmacokinetics | Rapid absorption (Tmax ~1h) | [5] |

| Adverse Events | Most common were Grade 1-3. Grade 4 events included increased ALT and neutropenia. | [5] |

| Efficacy | Partial responses observed in 14.3% of patients in both paclitaxel dose cohorts. No complete responses. | [5] |

Experimental Protocols

MPS1 Kinase Inhibition Assay

This biochemical assay quantifies the ability of BAY1161909 to inhibit the enzymatic activity of MPS1.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the phosphorylation of a biotinylated peptide substrate by recombinant MPS1 kinase.

-

Reagents:

-

Recombinant human MPS1 kinase

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., HEPES, MgCl2, Brij-35)

-

Europium-labeled anti-phospho-serine/threonine antibody (donor)

-

Streptavidin-conjugated fluorophore (acceptor)

-

-

Procedure:

-

Serially dilute BAY1161909 in DMSO.

-

In a microplate, add MPS1 kinase, the peptide substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and streptavidin-fluorophore).

-

Incubate to allow for antibody-substrate binding.

-

Read the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression model.

Cell Proliferation Assay

This assay assesses the cytotoxic and cytostatic effects of BAY1161909 on cancer cell lines.

-

Principle: Assays like the MTT or CellTiter-Glo® measure cell viability as a surrogate for proliferation.

-

Reagents:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BAY1161909

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of BAY1161909.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®).

-

Incubate as per the manufacturer's instructions.

-

Read the absorbance (MTT) or luminescence (CellTiter-Glo®) on a plate reader.

-

-

Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.

Mitotic Breakthrough (Slippage) Assay

This assay specifically measures the ability of BAY1161909 to override a mitotic arrest induced by a spindle poison.

-

Principle: Cells are first arrested in mitosis using an agent like nocodazole. Then, the ability of BAY1161909 to force these cells to exit mitosis is quantified by measuring the decrease in the mitotic marker, phospho-histone H3 (pHH3).

-

Reagents:

-

HeLa or other suitable cancer cell line

-

Nocodazole

-

BAY1161909

-

Fixation and permeabilization buffers

-

Anti-phospho-histone H3 antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear staining

-

-

Procedure:

-

Culture cells and treat with nocodazole to induce mitotic arrest.

-

Add BAY1161909 to the arrested cells and incubate for a defined period.

-

Fix and permeabilize the cells.

-

Stain with the anti-pHH3 antibody and a fluorescent secondary antibody.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Analyze the percentage of pHH3-positive cells by flow cytometry or high-content imaging.

-

-

Data Analysis: A decrease in the percentage of pHH3-positive cells in the BAY1161909-treated group compared to the nocodazole-only group indicates mitotic breakthrough.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of BAY1161909 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of BAY1161909, alone or in combination, on tumor growth is monitored.

-

Animals: Immunocompromised mice (e.g., nude, SCID, or NOD-SCID).

-

Procedure:

-

Subcutaneously implant human tumor cells into the flanks of the mice.

-

Allow tumors to reach a palpable size.

-

Randomize mice into treatment groups (vehicle, BAY1161909, paclitaxel, combination).

-

Administer treatments according to the specified dosing schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Conclusion and Future Directions

BAY1161909 is a potent and selective MPS1 kinase inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe in cancer cells. Preclinical data strongly support its synergistic activity with taxanes, a finding that has been translated into early clinical investigation. While the initial Phase I trial demonstrated clinical activity, it also highlighted potential toxicities.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to MPS1 inhibition. Further exploration of combination strategies with other classes of anti-cancer agents is also warranted. The continued investigation of BAY1161909 and other MPS1 inhibitors holds promise for the development of novel and effective cancer therapies that exploit the inherent vulnerabilities of mitotic control in malignant cells.

References

Empesertib Target Validation in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Empesertib (also known as BAY 1161909) is an orally bioavailable, selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] In many solid tumors, Mps1 is overexpressed, making it a compelling therapeutic target.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, chromosomal missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[2] This technical guide provides an in-depth overview of the target validation for this compound in solid tumors, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Mechanism of Action and Target Rationale

Mps1, also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a central role in the SAC.[3][4] The SAC monitors the attachment of microtubules to the kinetochores of chromosomes.[3] When kinetochores are not properly attached, the SAC is activated, sending a "wait anaphase" signal that prevents the premature separation of sister chromatids.[5] Mps1 is a key upstream kinase in the SAC signaling cascade, responsible for the recruitment and phosphorylation of several downstream proteins, including Mad1 and Mad2, which are core components of the mitotic checkpoint complex (MCC).[5] The MCC, in turn, inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B and halting the cell cycle in metaphase.[5]

In many cancer cells, the SAC is compromised, leading to chromosomal instability (CIN), a hallmark of cancer. However, these cells are often highly dependent on the remaining SAC function for their survival. This compound's mechanism of action exploits this dependency. By potently and selectively inhibiting Mps1, this compound abrogates the SAC, forcing cancer cells to proceed through mitosis with uncorrected chromosome attachment errors.[2] This leads to gross aneuploidy and ultimately cell death.[2] The overexpression of Mps1 in a variety of solid tumors further strengthens the rationale for its therapeutic targeting.[2]

Preclinical Validation

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibition of Mps1 kinase activity in biochemical assays and antiproliferative effects in various cancer cell lines.

| Assay Type | Metric | Value | Cell Line/System | Reference |

| Mps1 Kinase Assay | IC50 | < 1 nM | Cell-free | [6][7] |

| Cell Proliferation Assay | IC50 | < 400 nM | HeLa | [6] |

| Cell Proliferation Assay | IC50 | 53 nM | HeLa | [7] |

In Vivo Efficacy in Xenograft Models

Clinical Validation

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors, primarily in combination with paclitaxel (NCT02138812).[10]

Phase I Clinical Trial (NCT02138812)

This first-in-human, dose-escalation study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound in combination with paclitaxel.[10]

| Parameter | Value | Details | Reference |

| Maximum Tolerated Dose (MTD) | 90 mg this compound BID (2 days on/5 days off) + 90 mg/m² paclitaxel weekly | Determined in the dose-escalation phase. | [10] |

| Partial Response (Paclitaxel 75 mg/m² cohort) | 5/37 patients (13.5%) | Patients with various advanced solid tumors. | [10] |

| Partial Response (Paclitaxel 90 mg/m² cohort) | 4/32 patients (12.5%) | Patients with various advanced solid tumors. | [10] |

The trial was terminated early due to the development of another Mps1 inhibitor by the same sponsor.[10]

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Mps1. A common method is a fluorescence-based assay.[11][12]

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the Mps1 kinase. Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

-

Recombinant Mps1 kinase

-

Fluorescently labeled peptide substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1)[11][12]

-

ATP

-

Assay buffer (e.g., HEPES, MgCl2, DTT)

-

Test compound (this compound)

-

384-well plates

-

Plate reader capable of measuring fluorescence polarization or intensity.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the assay buffer, recombinant Mps1 kinase, and the fluorescently labeled substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a drug binds to its intended target in a cellular context.[1]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Antibodies against Mps1/TTK and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

-

PCR machine or heating block for temperature control.

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specific duration.

-

Harvest and wash the cells.

-

Resuspend the cell pellets in a small volume of buffer.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR machine.

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-Mps1/TTK antibody.

-

Quantify the band intensities and plot the fraction of soluble Mps1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Mps1/TTK Signaling in the Spindle Assembly Checkpoint

Caption: Mps1/TTK signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Caption: Experimental workflow for an in vitro Mps1 kinase inhibition assay.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The available preclinical and clinical data provide strong validation for Mps1 as a therapeutic target in solid tumors. This compound has demonstrated potent and selective inhibition of Mps1, leading to the disruption of the spindle assembly checkpoint and subsequent cancer cell death. The initial clinical findings, although from an early-phase trial, are encouraging and support the continued investigation of Mps1 inhibitors, either as monotherapy or in combination with other anticancer agents, for the treatment of various solid malignancies. Further studies are warranted to identify predictive biomarkers of response to optimize patient selection for this therapeutic strategy.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. | BioWorld [bioworld.com]

- 11. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Unraveling the Preclinical Pharmacodynamics of Empesertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (BAY 1161909) is a potent and selective, orally bioavailable small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2] By targeting Mps1, this compound disrupts the proper segregation of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells. This in-depth technical guide synthesizes the available preclinical data on the pharmacodynamics of this compound, providing a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its preclinical evaluation. The information presented herein is intended to support further research and development of this promising anti-cancer agent.

Introduction to this compound and its Target: Mps1 Kinase

Mps1 kinase is a serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during cell division.[1] In cancer, Mps1 is frequently overexpressed and its activity is associated with aneuploidy and tumorigenesis. This compound, by selectively inhibiting Mps1, forces cancer cells to exit mitosis prematurely, irrespective of proper chromosome attachment to the mitotic spindle. This abrogation of the SAC leads to severe chromosomal missegregation, mitotic catastrophe, and ultimately, apoptotic cell death.[1]

Mechanism of Action: Disrupting the Spindle Assembly Checkpoint

This compound binds to the ATP-binding pocket of Mps1 kinase, inhibiting its catalytic activity. This inhibition prevents the recruitment and phosphorylation of downstream SAC proteins, effectively silencing the checkpoint. The consequence of an inactive SAC in the presence of mitotic spindle damage (a common feature of cancer cells) is a "mitotic breakthrough," where cells proceed into anaphase with unaligned chromosomes.

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro Pharmacodynamics

The in vitro activity of this compound has been evaluated through kinase assays and cell proliferation assays across a range of cancer cell lines.

Kinase Inhibitory Potency

This compound demonstrates potent and selective inhibition of Mps1 kinase activity.

| Assay Type | Parameter | Value | Reference |

| Cell-free kinase assay | IC50 | < 1 nM | [3] |

| Cell-free kinase assay | IC50 | 0.34 nM | |

| Kinase selectivity profile | - | Excellent | [4] |

Anti-proliferative Activity

This compound exhibits robust anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | IC50 | < 400 nM | [3] |

| HeLa | Cervical Cancer | IC50 | 53 nM | |

| Panel of 86 cancer cell lines | Various | Median IC50 | 6.7 nM |

Experimental Protocols: In Vitro Assays

Caption: Workflow for the in vitro Mps1 kinase assay.

-

Protocol Details:

-

Enzyme: N-terminally GST-tagged human full-length recombinant Mps1 kinase.

-

Substrate: Biotinylated peptide with the amino acid sequence PWDPDDADITEILG.

-

Assay Buffer: 0.1 mM sodium-ortho-vanadate, 10 mM MgCl2, 2 mM DTT, 25 mM Hepes pH 7.7, 0.05% BSA, 0.001% Pluronic F-127.[3]

-

Procedure:

-

50 nL of a 100-fold concentrated solution of this compound in DMSO is pipetted into a black low-volume 384-well microtiter plate.[3]

-

2 µL of a solution of Mps1 in assay buffer is added, and the mixture is incubated for 15 minutes at 22°C to allow for pre-binding.[3]

-

The kinase reaction is initiated by the addition of 3 µL of a solution of adenosine triphosphate (ATP) and the peptide substrate in assay buffer.[3]

-

The resulting mixture is incubated for 60 minutes at 22°C.[3]

-

The reaction is terminated, and kinase activity is measured, typically using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).

-

IC50 values are determined using a 4-parameter fit.[3]

-

-

-

Protocol Details:

-

Cell Lines: Various cancer cell lines (e.g., HeLa).

-

Procedure:

-

Cells are seeded in 96-well plates at a density appropriate for the cell line and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The final DMSO concentration is typically kept low (e.g., 0.5%).

-

Cells are incubated for a defined period (e.g., 4 days).[3]

-

For determining cell proliferation, cells are fixed with a glutaraldehyde solution (e.g., 11%) for 15 minutes at room temperature.[3]

-

After washing with water and drying, cells are stained with a 0.1% crystal violet solution.[3]

-

Following another wash and drying step, the dye is solubilized with a 10% acetic acid solution.[3]

-

The absorbance is read on a plate reader at a wavelength of 570 nm.

-

IC50 values are calculated using a 4-parameter fit.[3]

-

-

In Vivo Pharmacodynamics

The in vivo anti-tumor efficacy of this compound has been investigated in preclinical xenograft models, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Efficacy

In vivo studies have shown that this compound monotherapy leads to a reduction in tumor growth.

| Model | Cancer Type | Dose & Schedule | Efficacy | Reference |

| A2780/CP70 mouse xenograft | Cisplatin-resistant Ovarian Cancer | 2.5 mg/kg | Reduced tumor area |

Combination Therapy

The mechanism of action of this compound makes it a rational candidate for combination with taxanes, which are mitotic inhibitors that activate the SAC. By abrogating the taxane-induced mitotic arrest, this compound can enhance the cytotoxic effect.

| Model | Cancer Type | Combination Agent | Efficacy | Reference |

| Syngeneic murine models | Triple-Negative Breast Cancer (TNBC) | Radiotherapy | Radiosensitizes TNBC models | |

| Broad range of xenograft models | Various | Paclitaxel | Strongly improved efficacy over monotherapy | [4] |

Experimental Protocols: In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft efficacy study.

-

Protocol Details (General):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies with human cancer cell lines.

-

Tumor Implantation: Cancer cells are implanted, often subcutaneously, into the flank of the mice.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is typically administered orally.

-

Efficacy Endpoints: Tumor volumes are measured regularly using calipers. Body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).

-

Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for biomarkers of target engagement, such as the phosphorylation status of Mps1 substrates or markers of mitotic catastrophe.

-

Pharmacodynamic Biomarkers

To assess the biological activity of this compound in preclinical models and in clinical trials, the identification of robust pharmacodynamic (PD) biomarkers is crucial. These biomarkers can provide evidence of target engagement and downstream pathway modulation. Potential PD biomarkers for this compound include:

-

Phosphorylation of Mps1 substrates: A decrease in the phosphorylation of known Mps1 substrates in tumor tissue or surrogate tissues would indicate target engagement.

-

Markers of mitotic progression: An increase in the percentage of cells in anaphase or a decrease in the mitotic index in the presence of a mitotic inhibitor could serve as a PD marker.

-

Markers of aneuploidy and cell death: Increased levels of micronuclei formation and markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue would demonstrate the downstream consequences of Mps1 inhibition.

Conclusion

The preclinical data for this compound (BAY 1161909) strongly support its mechanism of action as a potent and selective Mps1 kinase inhibitor. It demonstrates significant anti-proliferative activity in vitro across a wide range of cancer cell lines and shows anti-tumor efficacy in vivo, particularly in combination with taxanes. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of this compound and other Mps1 inhibitors. The identification and validation of robust pharmacodynamic biomarkers will be critical for its successful clinical development. Further investigation into resistance mechanisms and the exploration of novel combination strategies will continue to define the therapeutic potential of this promising agent in the treatment of cancer.

References

Empesertib's Disruption of the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Empesertib (also known as BAY 1161909), a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound effectively abrogates the SAC, leading to mitotic errors and subsequent cell death in cancer cells. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers and drug development professionals in oncology.

Introduction: The Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint (SAC) is a fundamental surveillance mechanism in eukaryotic cells that monitors the attachment of chromosomes to the mitotic spindle.[1] Its primary function is to delay the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to microtubules. This ensures that each daughter cell receives a complete and accurate complement of chromosomes.

The SAC signaling cascade is initiated at unattached or improperly attached kinetochores, the proteinaceous structures on the centromeres of chromosomes. A key player in this process is the Monopolar Spindle 1 (Mps1) kinase, a dual-specificity protein kinase that is activated in early mitosis.[2] Mps1 phosphorylates multiple substrates at the kinetochore, leading to the recruitment of other SAC proteins and the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B, which is required for the separation of sister chromatids and exit from mitosis.

This compound: A Selective Mps1 Kinase Inhibitor

This compound is an orally bioavailable small molecule that acts as a highly selective and potent inhibitor of Mps1 kinase.[2][3] By binding to the ATP-binding pocket of Mps1, this compound prevents the phosphorylation of its downstream targets, effectively short-circuiting the SAC signaling cascade.

Mechanism of Action

The inhibition of Mps1 by this compound leads to a cascade of events that ultimately result in mitotic catastrophe and apoptosis in cancer cells:

-

SAC Inactivation: this compound's primary action is the inactivation of the SAC, even in the presence of spindle poisons like taxanes that would normally trigger a robust mitotic arrest.[4][5]

-

Premature Anaphase Entry: With the SAC abrogated, cells prematurely enter anaphase without ensuring proper chromosome alignment.

-

Chromosomal Missegregation: This premature progression leads to widespread chromosomal missegregation and the formation of aneuploid daughter cells.

-

Cell Death: The resulting genomic instability and mitotic errors trigger apoptotic cell death.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Substrate | ATP Concentration | IC50 | Reference |

| HTRF-based Kinase Assay | Mps1 (TTK) | PWDPDDADITEILG peptide | 2 mM | 1.7 nM | [1] |

| Cell-free Kinase Assay | Mps1 (TTK) | Not specified | Not specified | < 1 nM | [6] |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 | Reference |

| Cell Proliferation | HeLa | Cell Viability | < 400 nM | [6] |

Table 3: Kinase Selectivity of this compound

| Kinase | % Inhibition @ 1 µM | Reference |

| JNK2 | 54% | [1] |

| JNK3 | 84% | [1] |

| This compound showed no significant inhibition of other kinases at 100 nM in a Millipore kinase panel.[1] |

Experimental Protocols

Mps1 Kinase Inhibition Assay (HTRF-based)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of this compound against Mps1 kinase.

Materials:

-

Recombinant N-terminally GST-tagged human full-length Mps-1 kinase

-

Biotinylated peptide substrate (e.g., PWDPDDADITEILG)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer: 25 mM Hepes pH 7.7, 10 mM MgCl₂, 2 mM DTT, 0.1 mM sodium-ortho-vanadate, 0.05% BSA, 0.001% Pluronic F-127

-

ATP solution

-

HTRF Detection Reagents (e.g., Streptavidin-XL665 and anti-phospho-serine/threonine antibody labeled with Europium cryptate)

-

384-well low-volume black microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the diluted this compound solutions to the wells of a 384-well plate.

-

Add 2 µL of Mps-1 kinase solution in assay buffer to each well.

-

Incubate for 15 minutes at 22°C to allow for pre-binding of the inhibitor to the kinase.

-

Initiate the kinase reaction by adding 3 µL of a solution containing ATP and the biotinylated peptide substrate in assay buffer. The final ATP concentration should be at or near the Km for Mps1.

-

Incubate for 60 minutes at 22°C.

-

Stop the reaction by adding HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate IC50 values using a suitable data analysis software.[6]

Cell Proliferation Assay (Crystal Violet)

This protocol details a crystal violet-based assay to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 11% glutaraldehyde solution

-

Staining Solution: 0.1% (w/v) crystal violet in water

-

Solubilization Solution: 10% acetic acid

-

96-well flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plates for 4 days under standard cell culture conditions (37°C, 5% CO₂).

-

After the incubation period, carefully remove the medium.

-

Fix the cells by adding 20 µL of 11% glutaraldehyde solution to each well and incubate for 15 minutes at room temperature.

-

Gently wash the plates three times with water to remove the fixative.

-

Stain the cells by adding 100 µL of 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.

-

Wash the plates three times with water to remove excess stain.

-

Air dry the plates completely.

-

Solubilize the bound crystal violet by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[6]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway at an unattached kinetochore.

Caption: Mechanism of action of this compound leading to SAC abrogation and cell death.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. confluencediscovery.com [confluencediscovery.com]

- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Cellular Consequences of MPS1 Inhibition by Empesertib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular consequences of inhibiting Monopolar Spindle 1 (MPS1) kinase with the selective inhibitor, Empesertib (BAY 1161909). MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[1][2] this compound's potent and selective inhibition of MPS1 disrupts this checkpoint, leading to a cascade of cellular events that culminate in cancer cell death.[3][4][5][6] This document details the mechanism of action of this compound, its effects on cell cycle progression and apoptosis, and provides relevant experimental protocols and quantitative data for researchers in oncology and drug development.

Introduction to MPS1 Kinase and the Spindle Assembly Checkpoint

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is an intricate signaling pathway that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[7][8] A key upstream regulator of the SAC is the dual-specificity serine/threonine kinase, MPS1 (also known as TTK).[1][2] MPS1 is recruited to unattached kinetochores during mitosis, where it initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][8] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of key mitotic proteins like Cyclin B1 and Securin, and delaying anaphase onset.[9][10] Dysregulation of the SAC is a hallmark of many cancers, making its components attractive therapeutic targets.

This compound: A Selective MPS1 Inhibitor

This compound (BAY 1161909) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of MPS1 kinase.[3][5] By binding to the ATP-binding pocket of MPS1, this compound effectively abrogates its kinase activity. This inhibition prevents the phosphorylation of downstream SAC components, leading to a failure to establish a functional spindle checkpoint.[3][6]

Cellular Consequences of this compound-mediated MPS1 Inhibition

Inhibition of MPS1 by this compound triggers a series of predictable and detrimental cellular events in proliferating cancer cells.

Spindle Assembly Checkpoint Override and Mitotic Catastrophe

By inhibiting MPS1, this compound prevents the recruitment and activation of downstream SAC proteins such as Mad1 and Mad2 to unattached kinetochores.[11][12] This leads to a failure to assemble the MCC and inhibit the APC/C. Consequently, cells treated with this compound bypass the spindle assembly checkpoint, even in the presence of misaligned chromosomes.[3][6] This premature entry into anaphase, termed "mitotic slippage," results in severe chromosome missegregation, leading to aneuploidy and the formation of micronuclei.[13] This aberrant mitosis ultimately culminates in a form of cell death known as mitotic catastrophe.[13][14]

Induction of Apoptosis

Following mitotic catastrophe, cancer cells treated with this compound undergo programmed cell death, primarily through the intrinsic apoptotic pathway.[15][16] The genomic instability and cellular stress induced by aberrant mitosis trigger the activation of pro-apoptotic signals. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[15][17] Released cytochrome c activates the caspase cascade, with key executioner caspases like caspase-3 and caspase-7 cleaving essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[15][18]

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | < 400 | [19] |

| Cell-free assay | N/A | < 1 | [19] |

| Triple-Negative Breast Cancer (TNBC) cell lines | Breast Cancer | Varies by cell line | [4] |

| HCT116 | Colon Cancer | Varies by study | [20] |

| Various Lung Cancer Cell Lines | Lung Cancer | Varies by cell line | [21] |

Note: Specific IC50 values for this compound in a wide range of cell lines are not consistently reported in the public domain. The table reflects the available information and indicates that sensitivity varies.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular consequences of MPS1 inhibition by this compound.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of this compound on cell proliferation.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 30 µM) for a specified duration (e.g., 72-96 hours).

-

Cell Fixation: Remove the medium and fix the cells with 11% glutaraldehyde solution for 15 minutes at room temperature.

-

Staining: Wash the plates with water and stain the cells with 0.1% crystal violet solution for 20-30 minutes.

-

Solubilization: Wash the plates with water, air dry, and solubilize the stain with 10% acetic acid.

-

Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.[19]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the quantification of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the discrimination of cells in G1, S, and G2/M phases.[12][13][22]

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[23][24]

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of key executioner caspases.

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11][25][26]

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin B1, cleaved PARP, Bcl-2 family members), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound's targeted inhibition of MPS1 kinase represents a promising therapeutic strategy for cancers that are highly proliferative and dependent on a functional spindle assembly checkpoint. By inducing mitotic catastrophe and subsequent apoptosis, this compound effectively eliminates cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the cellular consequences of MPS1 inhibition and to explore the potential of this compound in various cancer models. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance the therapeutic efficacy of MPS1 inhibitors in the clinic.

References

- 1. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. rupress.org [rupress.org]

- 7. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifesciences.tecan.com [lifesciences.tecan.com]

- 9. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]

- 10. Inhibition of cyclinB1 Suppressed the Proliferation, Invasion, and Epithelial Mesenchymal Transition of Hepatocellular Carcinoma Cells and Enhanced the Sensitivity to TRAIL-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sensitivity to splicing modulation of BCL2 family genes defines cancer therapeutic strategies for splicing modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pure.eur.nl [pure.eur.nl]

- 23. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting Mcl-1 and other Bcl-2 family member proteins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

Empesertib's Role in Aneuploidy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Empesertib (also known as BAY 1161909) is a potent and selective small molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Inhibition of Mps1 by this compound leads to a premature exit from mitosis, causing chromosomal misalignment, missegregation, and ultimately, the induction of aneuploidy, which can trigger cell death in cancer cells.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in aneuploidy induction, and detailed experimental protocols for its investigation.

Introduction to this compound and Mps1 Kinase

This compound is an orally bioavailable serine/threonine kinase inhibitor with high selectivity for Mps1.[1][2][3] Mps1 is a dual-specificity kinase that plays a central role in the SAC, a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] In many cancer types, Mps1 is overexpressed, making it an attractive therapeutic target.[1] By inhibiting Mps1, this compound disrupts the SAC, forcing cells with unattached chromosomes to prematurely enter anaphase. This leads to severe chromosome missegregation and the formation of aneuploid daughter cells.[1][3] The resulting genomic instability can lead to mitotic catastrophe and apoptotic cell death, particularly in rapidly dividing cancer cells that are highly dependent on a functional SAC.[3]

Mechanism of Action: Induction of Aneuploidy

The primary mechanism by which this compound induces aneuploidy is through the abrogation of the Spindle Assembly Checkpoint. The SAC ensures that sister chromatids are not separated until each kinetochore is properly attached to spindle microtubules. Mps1 is a critical upstream kinase in the SAC signaling cascade.

Signaling Pathway of Mps1 in the Spindle Assembly Checkpoint and its Inhibition by this compound:

Caption: Mps1 signaling pathway and this compound's point of intervention.

Quantitative Data on this compound's Activity

| Parameter | Cell Line | IC50 (nM) | Description |

| Mps1 Kinase Inhibition | - | <10 | In vitro biochemical assay measuring direct inhibition of Mps1 kinase activity. |

| SAC Abrogation | HeLa | 56 ± 21 | Cellular assay measuring the concentration required to override a nocodazole-induced mitotic arrest. |

| Cell Proliferation | HeLa | 29 | Cellular assay measuring the inhibition of cell growth over a 72-hour period. |

Experimental Protocols

In Vitro Mps1 Kinase Inhibition Assay

This protocol is adapted from a general kinase assay methodology and is applicable for assessing the direct inhibitory effect of this compound on Mps1 kinase activity.

Materials:

-

Recombinant human Mps1 kinase

-

Myelin basic protein (MBP) or a synthetic peptide substrate

-

32P-ATP or a fluorescence-based ATP analog

-

This compound (BAY 1161909)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add Mps1 kinase to the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (MBP or peptide) and ATP (spiked with 32P-ATP or fluorescent analog).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Spindle Assembly Checkpoint (SAC) Abrogation Assay

This protocol is designed to measure the ability of this compound to override a mitotic arrest induced by a microtubule-depolymerizing agent like nocodazole.

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Nocodazole

-

This compound (BAY 1161909)

-

Propidium iodide (PI) or a DNA dye (e.g., Hoechst 33342)

-

Flow cytometer

-

96-well plates for cell culture

Procedure:

-

Seed HeLa cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce a mitotic arrest.

-

Add a serial dilution of this compound to the nocodazole-arrested cells.

-

Incubate for an additional 4-6 hours.

-

Harvest the cells, fix them in 70% ethanol, and store them at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing a DNA dye (e.g., PI with RNase A).

-

Analyze the cell cycle distribution by flow cytometry.

-

Quantify the percentage of cells that have exited mitosis (i.e., have a 2n or >4n DNA content) in the presence of this compound compared to the nocodazole-only control (which should be predominantly arrested in the 4n G2/M phase).

-

Calculate the IC50 for SAC abrogation.

Aneuploidy Quantification by Metaphase Spread Analysis

This protocol provides a detailed method for visualizing and counting chromosomes to quantify the extent of aneuploidy induced by this compound.

Workflow for Metaphase Spread Analysis:

Caption: Experimental workflow for aneuploidy quantification.

Materials:

-

Cancer cell line of interest

-

This compound (BAY 1161909)

-

Colcemid or another mitotic arresting agent

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (3:1 methanol:acetic acid, freshly prepared)

-

Microscope slides

-

DAPI or Giemsa stain

-

Microscope with imaging capabilities

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 60-70% confluency. Treat the cells with various concentrations of this compound for a duration equivalent to at least one cell cycle (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

Mitotic Arrest: Add a mitotic arresting agent such as Colcemid (e.g., 0.1 µg/mL) to the culture medium and incubate for 2-4 hours. This will enrich the population of cells in metaphase.

-

Cell Harvest: Gently detach the mitotic cells by pipetting or brief trypsinization. Collect the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate at 37°C for 10-20 minutes. This causes the cells to swell and facilitates chromosome spreading.

-

Fixation: Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold fixative. Repeat the fixation step 2-3 times to ensure the cells are well-preserved.

-

Dropping and Spreading: Drop the fixed cell suspension from a height onto clean, humidified microscope slides. The evaporation of the fixative will spread the chromosomes.

-

Staining: Once the slides are dry, stain the chromosomes with DAPI or Giemsa stain.

-

Microscopy and Analysis: Visualize the metaphase spreads under a high-power microscope. Count the number of chromosomes in at least 50 well-spread metaphases for each treatment condition. Aneuploidy is determined by the deviation from the modal chromosome number of the control cells.

Conclusion

This compound is a potent Mps1 inhibitor that effectively induces aneuploidy in cancer cells by overriding the Spindle Assembly Checkpoint. This mechanism of action provides a strong rationale for its investigation as an anticancer agent, particularly in combination with other therapies. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the role of this compound in aneuploidy induction and to explore its therapeutic potential. The provided data and visualizations serve as a foundational resource for professionals in the field of drug development and cancer research.

References

The Discovery and Development of BAY1161909: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the discovery, preclinical development, and early clinical evaluation of BAY1161909.

Discovery and Lead Optimization

The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than 10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve pharmacokinetic properties, and increase selectivity. These efforts culminated in the identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and selective profile.

Mechanism of Action

BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

Preclinical Pharmacology

In Vitro Potency and Selectivity

BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity against a broad panel of other kinases.

| Kinase | IC50 (nM) |

| Mps1 | < 1 [2] |

| JNK2 | > 50% inhibition at 1 µM |

| JNK3 | > 50% inhibition at 1 µM |

| Other kinases in a panel of 230 | No significant inhibition at 100 nM |

Cellular Activity

In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. It has been shown to induce mitotic arrest followed by cell death.

| Cell Line | Cancer Type | IC50 (nM) |

| HeLa | Cervical Cancer | < 400[2] |

| Various other tumor cell lines | Multiple | nmol/L range |

In Vivo Efficacy

In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong synergistic anti-tumor effect was observed. This combination therapy was effective in a broad range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| Various | BAY1161909 monotherapy | Moderate |

| Various | BAY1161909 + Paclitaxel | Strong synergistic effect |

Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties suitable for oral administration.

| Species | Administration | Key Pharmacokinetic Parameters |

| Mouse (Female) | Intravenous (1.0 mg/kg) | CL: 4.1 L/h/kg, Vss: 2.7 L/kg, t1/2: 0.82 h |

| Rat (Male) | Intravenous (0.5 mg/kg) | CL: 7.8 L/h/kg, Vss: 2.2 L/kg, t1/2: 0.54 h |

Clinical Development

BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

Clinical Trial Workflow

Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

Experimental Protocols

Mps1 Kinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.

-

Reagents and Materials:

-

N-terminally GST-tagged human full-length recombinant Mps1 kinase.

-

Biotinylated peptide substrate (e.g., PWDPDDADITEILG).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

ATP.

-

BAY1161909 dissolved in DMSO.

-

384-well microtiter plates.

-

Detection reagents (e.g., HTRF-based).

-

-

Procedure:

-

Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a 384-well plate.

-

Add 2 µL of Mps1 kinase solution in assay buffer to each well.

-

Initiate the kinase reaction by adding 3 µL of a solution of ATP and peptide substrate in assay buffer.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution of HTRF detection reagents.

-

Read the plate on a suitable plate reader to determine the level of substrate phosphorylation.

-

Calculate IC50 values using a 4-parameter fit.

-

Cell Proliferation Assay (In Vitro)

This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa).

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

BAY1161909 dissolved in DMSO.

-

Crystal violet staining solution.

-

Glutaraldehyde solution.

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BAY1161909.

-

Incubate the plates for a specified period (e.g., 4 days).

-

Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.

-

Wash the plates with water.

-

Stain the cells with crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Solubilize the stain and measure the absorbance on a plate reader.

-

Calculate IC50 values based on the inhibition of cell growth.[2]

-

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY1161909 in combination with paclitaxel in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft efficacy study.

-

Animals and Tumor Model:

-

Use immunodeficient mice (e.g., nude mice).

-

Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).

-

-

Treatment Groups:

-

Procedure:

-

Once tumors reach a palpable size, randomize mice into treatment groups.

-

Administer treatments according to the specified doses and schedules.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Continue treatment for a predefined period or until tumors reach a specified endpoint.

-

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

-

Conclusion